tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate
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Overview
Description
tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate is a synthetic organic compound with the molecular formula C16H32N2O2. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate include:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific reactivity and interaction profiles. This makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C16H32N2O2 |
---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
tert-butyl 5-[di(propan-2-yl)amino]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H32N2O2/c1-11(2)18(12(3)4)14-8-13(9-17-10-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3 |
InChI Key |
URWZDKIGHAGLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CC(CNC1)C(=O)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
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